molecular formula C12H9N3O B2785906 1-(4-Aminophenyl)-2-oxopyridine-3-carbonitrile CAS No. 2140305-36-6

1-(4-Aminophenyl)-2-oxopyridine-3-carbonitrile

Cat. No. B2785906
CAS RN: 2140305-36-6
M. Wt: 211.224
InChI Key: SAMANBMPTAMPKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound like “1-(4-Aminophenyl)-2-oxopyridine-3-carbonitrile” can be analyzed using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy . These techniques can provide information about the arrangement of atoms, the types of bonds present, and the overall shape of the molecule.


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its specific structure and functional groups . For example, the presence of a nitrile group could make it a candidate for reactions such as hydrolysis or reduction. The aminophenyl group might also participate in various reactions, depending on its position and the other groups present in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific structure . These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other compounds.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-2-oxopyridine-3-carbonitrile is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, resulting in a decrease in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis, making it a potential anti-cancer agent. This compound has also been shown to exhibit anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-Aminophenyl)-2-oxopyridine-3-carbonitrile in lab experiments is its high purity levels, which make it suitable for use in various assays. This compound is also relatively easy to synthesize, making it readily available for use in scientific research. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the study of 1-(4-Aminophenyl)-2-oxopyridine-3-carbonitrile. One potential area of research is the development of this compound as a potential therapeutic agent for inflammatory diseases such as arthritis and asthma. Another potential area of research is the development of this compound as a potential anti-cancer agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. The synthesis method has been optimized to produce high yields of this compound with purity levels suitable for scientific research. This compound has shown promising results as a potential drug candidate for the treatment of various diseases, exhibiting anti-inflammatory, anti-cancer, and anti-oxidant properties. While there are limitations to the use of this compound in lab experiments, there are several future directions for the study of this compound.

Synthesis Methods

The synthesis of 1-(4-Aminophenyl)-2-oxopyridine-3-carbonitrile involves the reaction of 4-aminobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrazine hydrate to form the final product, this compound. The synthesis method has been optimized to produce high yields of this compound with purity levels suitable for scientific research.

Scientific Research Applications

1-(4-Aminophenyl)-2-oxopyridine-3-carbonitrile has been the subject of several studies due to its potential applications in scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has shown promising results as a potential drug candidate for the treatment of various diseases. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising therapeutic agent.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties . For example, many organic compounds are flammable, and some can be harmful or toxic if ingested, inhaled, or come into contact with the skin. It’s important to handle all chemicals with appropriate safety precautions.

properties

IUPAC Name

1-(4-aminophenyl)-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-8-9-2-1-7-15(12(9)16)11-5-3-10(14)4-6-11/h1-7H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMANBMPTAMPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C#N)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.